N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide
CAS No.: 899351-58-7
Cat. No.: VC6539233
Molecular Formula: C19H20N4O3S2
Molecular Weight: 416.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899351-58-7 |
|---|---|
| Molecular Formula | C19H20N4O3S2 |
| Molecular Weight | 416.51 |
| IUPAC Name | N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide |
| Standard InChI | InChI=1S/C19H20N4O3S2/c1-4-17-21-22-19(27-17)23-28(25,26)15-9-7-14(8-10-15)20-18(24)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23) |
| Standard InChI Key | QMDNGCIDPNZURJ-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)C)C |
Introduction
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its chemical structure, properties, synthesis methods, and potential biological activities.
Synthesis and Characterization
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide typically involves:
-
Formation of the Thiadiazole Core: The thiadiazole ring can be synthesized via cyclization of thiosemicarbazides using appropriate oxidizing agents.
-
Sulfamoylation Reaction: The attachment of the sulfamoyl group to the phenyl ring is achieved through sulfonation followed by amination.
-
Amide Bond Formation: Coupling of the sulfamoylated intermediate with 2,5-dimethylbenzoyl chloride or an equivalent reagent.
Characterization techniques include:
-
NMR Spectroscopy: To confirm the structural integrity and substitution patterns.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared Spectroscopy (IR): To identify functional groups (e.g., amide C=O stretch, sulfonamide S=O stretch).
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
-
Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are necessary.
-
Toxicity Profiling: Evaluation of cytotoxicity against normal and cancerous cell lines is critical.
-
Mechanistic Studies: Elucidation of its mode of action through molecular docking and enzymatic assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume